T14-A24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

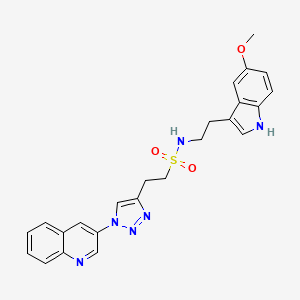

C24H24N6O3S |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide |

InChI |

InChI=1S/C24H24N6O3S/c1-33-21-6-7-24-22(13-21)18(14-25-24)8-10-27-34(31,32)11-9-19-16-30(29-28-19)20-12-17-4-2-3-5-23(17)26-15-20/h2-7,12-16,25,27H,8-11H2,1H3 |

InChI Key |

FNADOUUVLQOHMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)CCC3=CN(N=N3)C4=CC5=CC=CC=C5N=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The T14 Peptide: A C-Terminal Fragment of Acetylcholinesterase with Potent Neuromodulatory Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule with multifaceted roles in both developmental neurobiology and the pathology of neurodegenerative diseases.[1][2] Independent of the canonical enzymatic function of its parent protein, T14 acts as a potent signaling molecule, primarily through allosteric modulation of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][3] This interaction triggers a cascade of intracellular events, most notably an enhancement of calcium influx, which underpins its physiological and pathological effects.[1][2] In a developmental context, T14-mediated signaling is crucial for processes such as cell growth.[1] However, its aberrant activity in the mature brain is increasingly implicated in the excitotoxic mechanisms driving neurodegenerative conditions like Alzheimer's disease.[1] Furthermore, the T14 peptide has been shown to selectively activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key regulator of cellular metabolism and growth that is often dysregulated in disease states.[4] The development of NBP14, a cyclic antagonist of T14, offers a promising therapeutic avenue for conditions associated with aberrant T14 signaling.[4][5] This technical guide provides a comprehensive overview of the T14 peptide, including its molecular characteristics, signaling pathways, and the experimental methodologies used to investigate its function.

Core Concepts: The T14 Peptide

The T14 peptide is a cleavage product from the C-terminal end of the synaptic variant of acetylcholinesterase.[1]

Amino Acid Sequence: AEFHRWSSYMVHWK[1]

Origin and Relationship to T30

T14 is a 14-mer peptide that can be further derived from a larger, more stable 30-mer peptide known as T30, which also originates from the C-terminus of AChE.[2] T30 exhibits similar bioactivity to T14 and is often used in experimental settings due to its enhanced stability.[2][5]

Mechanism of Action

The primary mechanism of action for the T14 peptide involves its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR). It binds to an allosteric site on the receptor, which potentiates the influx of calcium ions (Ca2+) in the presence of the primary ligand, acetylcholine.[1][3] This enhanced calcium signaling is central to its biological effects.

Data Presentation: Quantitative Analysis of T14 Peptide Activity

The following tables summarize key quantitative data from various experimental studies on the T14 peptide and its related compounds.

| Peptide | Receptor | Binding Affinity (Ki) | Assay Type | Cell Line/System | Reference |

| T30 | α7 nAChR | 16.8 ± 1.8 pM | Radioligand Displacement ([¹²⁵I]α-BTX) | GH4-hα7 cells | [6] |

| Peptide | Concentration | Fold Change in α7-nAChR mRNA Expression (Mean ± SEM) | Assay Type | Cell Line/System | Reference |

| T14 | 1 nM | 1.74 ± 0.08 | RT-PCR | GH4-hα7 cells | [6] |

| T14 | 10 nM | 2.35 ± 0.29 | RT-PCR | GH4-hα7 cells | [6] |

| T14 | 100 nM | 2.72 ± 0.22 | RT-PCR | GH4-hα7 cells | [6] |

| T14 | 1 µM | 1.96 ± 0.19 | RT-PCR | GH4-hα7 cells | [6] |

| T30 | 1 nM | 2.98 ± 0.37 | RT-PCR | GH4-hα7 cells | [6] |

| T30 | 10 nM | 2.94 ± 0.14 | RT-PCR | GH4-hα7 cells | [6] |

| T30 | 100 nM | 2.49 ± 0.24 | RT-PCR | GH4-hα7 cells | [6] |

| T30 | 1 µM | 2.54 ± 0.24 | RT-PCR | GH4-hα7 cells | [6] |

| Condition | Correlation Coefficient (r) | p-value | Assay Type | Tissue | Reference |

| T14 vs. p-mTOR s2448 | 0.7325 | 0.0104 | Western Blot | Human Midbrain (AD patients) | [4] |

Signaling Pathways and Experimental Workflows

T14 Peptide Signaling Pathway

The T14 peptide initiates a signaling cascade that has significant implications for both normal cellular function and disease pathogenesis. The pathway begins with the binding of T14 to the α7 nAChR and culminates in the activation of mTORC1 and subsequent downstream effects.

Experimental Workflow: Quantification of T14-induced mTORC1 Activation

A common experimental approach to investigate the effect of T14 on the mTORC1 pathway involves treating cells with the peptide and then quantifying the phosphorylation of mTOR, a marker of its activation, using Western blotting.

Experimental Protocols

Peptide Synthesis and Purification

Synthetic T14 and T30 peptides are typically produced using solid-phase peptide synthesis (SPPS).

Protocol Outline:

-

Resin Preparation: Start with a suitable resin (e.g., Wang resin for C-terminal carboxyl peptides).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin.

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a base (e.g., 20% piperidine in DMF).

-

Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus.

-

Washing: Wash the resin thoroughly after each deprotection and coupling step.

-

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Verify the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Intracellular Calcium Imaging

Materials:

-

Cells of interest (e.g., PC12, primary neurons) cultured on glass-bottom dishes.

-

Fura-2 AM calcium indicator dye.

-

HEPES-buffered saline (HBS).

-

T14 peptide stock solution.

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Protocol:

-

Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM in HBS).

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add the T14 peptide solution to the dish at the desired final concentration.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

-

Data Analysis: Calculate the change in the F340/F380 ratio over time relative to the baseline to quantify the calcium response.

Western Blotting for p-mTOR

Materials:

-

Cell lysates treated with T14 peptide.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-mTOR (Ser2448) and rabbit anti-total mTOR.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total mTOR and a loading control (e.g., GAPDH or β-actin) for normalization.

Immunohistochemistry for T14 in Brain Tissue

Materials:

-

Fixed (e.g., 4% paraformaldehyde) and sectioned brain tissue (free-floating or slide-mounted).

-

Phosphate-buffered saline (PBS).

-

Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).

-

Primary antibody: rabbit anti-T14.

-

Biotinylated secondary antibody (e.g., goat anti-rabbit).

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

DAB substrate kit.

-

Microscope.

Protocol:

-

Tissue Preparation: Deparaffinize and rehydrate tissue sections if necessary.

-

Antigen Retrieval (if required): Perform heat-induced epitope retrieval (e.g., in citrate buffer).

-

Permeabilization and Blocking: Incubate sections in permeabilization/blocking solution for at least 1 hour.

-

Primary Antibody Incubation: Incubate sections with the primary anti-T14 antibody overnight at 4°C.

-

Washing: Wash sections three times in PBS.

-

Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash sections three times in PBS.

-

ABC Incubation: Incubate sections with the ABC reagent for 30-60 minutes.

-

Washing: Wash sections three times in PBS.

-

Signal Development: Develop the signal using a DAB substrate kit, monitoring the reaction under a microscope.

-

Counterstaining, Dehydration, and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate the sections, and mount with a coverslip.

Conclusion

The T14 peptide represents a fascinating and clinically relevant signaling molecule that operates at the intersection of developmental neurobiology and neurodegenerative disease. Its ability to allosterically modulate the α7 nAChR and activate the mTORC1 pathway highlights a novel, non-canonical role for a fragment of the well-characterized acetylcholinesterase enzyme. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of T14 and to develop therapeutic strategies targeting this pathway. The continued investigation of T14 and its antagonists, such as NBP14, holds significant promise for advancing our understanding and treatment of a range of neurological and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neuro-bio.com [neuro-bio.com]

- 6. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]

T14 Peptide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Signaling Mechanisms, and Experimental Analysis of the T14 Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The T14 peptide is a 14-amino acid bioactive fragment derived from the C-terminus of acetylcholinesterase (AChE).[1][2][3][4][5] It has emerged as a significant signaling molecule with a dual role in cellular processes. During development, T14 exhibits trophic functions, promoting cell growth.[1][5] However, its aberrant reactivation in adulthood is implicated in the pathophysiology of neurodegenerative conditions, most notably Alzheimer's disease.[1][2][5] This technical guide provides a comprehensive overview of the T14 peptide, including its sequence and structure, its intricate signaling pathways, and detailed protocols for its experimental investigation.

T14 Peptide: Core Data

Amino Acid Sequence

The primary structure of the T14 peptide is composed of the following 14 amino acids:

AEFHRWSSYMVHWK [1]

Physicochemical Properties

A summary of the key physicochemical properties of the T14 peptide is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 1859.1 g/mol | (Calculated) |

| Isoelectric Point (pI) | 8.53 | (Calculated) |

| Grand Average of Hydropathicity (GRAVY) | -0.607 | (Calculated) |

| Origin | C-terminus of Acetylcholinesterase (AChE) | [1][2][3][4][5] |

Structure

An experimentally determined three-dimensional structure of the T14 peptide through methods such as NMR spectroscopy or X-ray crystallography is not currently available in public protein databases. However, computational modeling can provide insights into its potential conformation.

Below is a predicted 3D structure of the T14 peptide generated using a computational peptide structure prediction server. This model suggests a predominantly alpha-helical conformation. It is important to note that as a predicted structure, it should be considered a hypothetical model until validated by experimental data.

(Image of a predicted 3D structure of T14 peptide would be placed here if image generation were possible.)

T14 Signaling Pathways

The T14 peptide exerts its biological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7-nAChR), which subsequently triggers downstream signaling cascades, including the mTORC1 pathway.

Interaction with α7 Nicotinic Acetylcholine Receptor and Calcium Influx

T14 acts as an allosteric modulator of the α7-nAChR.[1][2][3][5] Binding of T14 to an allosteric site on the receptor enhances the influx of calcium ions (Ca²⁺) into the cell.[1][2][3][5] This modulation of calcium signaling is central to the physiological and pathological roles of T14. In developmental stages, this controlled calcium entry supports cell growth and differentiation.[1][5] Conversely, in the mature brain, excessive calcium influx triggered by aberrant T14 activity can lead to excitotoxicity and contribute to neuronal damage, a hallmark of neurodegenerative diseases.[1][2][5]

Activation of the mTORC1 Pathway

The T14 peptide has been shown to selectively activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][4][5][6] The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and survival. The activation of mTORC1 by T14 is thought to be a downstream consequence of the initial calcium influx mediated by the α7-nAChR.[5] This signaling cascade provides a molecular basis for the trophic effects of T14. However, the hyperactivation of the mTORC1 pathway is also associated with pathological conditions, including neurodegeneration.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the T14 peptide.

Quantification of T14 Peptide by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of T14 in biological samples.

Materials:

-

96-well microtiter plates

-

T14 peptide standard

-

Anti-T14 capture antibody

-

Biotinylated anti-T14 detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the anti-T14 capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample/Standard Incubation: Add T14 standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated anti-T14 detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Stop the reaction by adding stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Generate a standard curve from the T14 standards and determine the concentration of T14 in the samples.

Detection of T14 and mTORC1 Pathway Proteins by Western Blot

This protocol outlines the detection of the T14 peptide and key proteins in the mTORC1 pathway (e.g., phosphorylated mTOR, S6K) by Western blotting.

Materials:

-

Protein samples (cell lysates or tissue homogenates)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-T14, anti-phospho-mTOR, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Transfer buffer

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues using lysis buffer. Determine protein concentration using a suitable assay (e.g., BCA).

-

SDS-PAGE: Separate proteins by size by running the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-T14) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein levels.

Quantitative Data Summary

This section summarizes key quantitative data related to the T14 peptide and its antagonist, NBP14.

| Parameter | Value | Context | Reference |

| T14 Levels in Alzheimer's Disease | Approximately doubled | In the brains of Alzheimer's disease patients compared to controls. | [7][8] |

| NBP14 IC₅₀ | 61.4 µM | Inhibition of T14 binding in Alzheimer's disease brain tissue. | [4] |

T14 Antagonist: NBP14

NBP14 is a cyclized variant of the T14 peptide that acts as an antagonist.[3][5][7][9][10] It effectively blocks the actions of T14 by competing for its binding site on the α7-nAChR.[5] Due to its antagonistic properties, NBP14 is being investigated as a potential therapeutic agent for conditions associated with aberrant T14 activity, such as Alzheimer's disease.[3][5][7][9][10]

Conclusion

The T14 peptide is a multifaceted signaling molecule with significant implications for both normal physiology and disease. Its ability to modulate α7-nAChR function and activate the mTORC1 pathway underscores its importance in cellular regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of T14 and explore its potential as a therapeutic target. The development of antagonists like NBP14 offers a promising avenue for intervening in pathologies driven by aberrant T14 signaling.

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 3. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neuro-bio.com [neuro-bio.com]

- 8. Antagonising a novel toxin "T14" in Alzheimer's disease: Comparison of receptor blocker versus antibody effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. affbiotech.cn [affbiotech.cn]

The T14 Peptide: A Pivotal Regulator in Early Development and a Potential Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a critical signaling molecule with a dual role in cellular processes. In the context of early development, T14 functions as a trophic factor, promoting cell growth and renewal. However, its aberrant reactivation in mature tissues is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of the T14 peptide's function, its mechanism of action through the alpha-7 nicotinic acetylcholine receptor (α7nAChR), and its downstream signaling pathways. This document summarizes key quantitative data, details experimental protocols for its study, and presents visual representations of its signaling cascade and experimental workflows to facilitate further research and therapeutic development.

Introduction

The T14 peptide is an independently bioactive molecule cleaved from its parent protein, acetylcholinesterase[1]. Its primary role in early development is to modulate calcium influx, a fundamental process for cellular proliferation and differentiation[1][2]. This trophic function is particularly dominant in early life and is associated with periods of enhanced neuronal activity that diminish as the brain matures[1]. The peptide exerts its effects by binding to an allosteric site on the α7nAChR, a ligand-gated ion channel, thereby enhancing calcium entry into the cell[1][2][3][4][5]. While essential for normal development, the inappropriate activation of the T14 signaling pathway in the adult brain can lead to excitotoxicity and has been linked to the progression of Alzheimer's disease[6][7].

Quantitative Data

The following tables summarize the key quantitative findings from various studies on the T14 peptide, providing a basis for experimental design and comparison.

Table 1: Binding Affinity and Antagonist Potency

| Ligand | Receptor/Target | Assay System | Parameter | Value | Reference |

| T14 | α7nAChR | Live GH4-hα7 cells ([125I]α-BTX displacement) | Ki (high affinity site) | 653.3 ± 12.6 pM | [8] |

| T30 | α7nAChR | Live GH4-hα7 cells ([125I]α-BTX displacement) | Ki (high affinity site) | 16.8 ± 1.8 pM | [8] |

| T30 | α7nAChR | Live GH4-hα7 cells ([125I]α-BTX displacement) | Ki (low affinity site) | 47.1 ± 2.8 nM | [8] |

| NBP14 | T14-α7nAChR binding | Human hippocampus (late-stage AD) with AlphaLISA | IC50 | 61.4 µM | [6] |

| NBP14 | T14-α7nAChR binding | PC12 cell membranes | IC50 | 1.1 µM | [7] |

Table 2: Dose-Dependent Effects of T14 and Antagonism by NBP14 in PC12 Cells

| Treatment | Parameter | Effective Concentration | Observed Effect | Reference |

| T14 | Calcium Influx | Starts at 2.5 nM | 32.38% increase from baseline | [2] |

| T30 | Calcium Influx | Starts at 250 nM | 24.05% increase from baseline | [2] |

| NBP14 vs. T14 (2.5 nM) | Calcium Influx | 0.1 nM | Significant reversal of T14-induced influx | [2] |

| NBP14 vs. T14 (2.5 nM) | Cell Viability | 0.25 nM | Significant reversal of T14-induced toxicity | [2] |

| NBP14 vs. T14 (2.5 nM) | AChE Release | 0.5 nM | Complete block of T14-induced release | [2] |

Table 3: T14 Immunoreactivity During Mouse Brain Development

| Developmental Stage | Relative T14 Immunofluorescent Intensity (Mean) | Key Observation | Reference |

| Embryonic Day 16 (E16) | High | High initial expression | [9][10] |

| Embryonic Day 17 (E17) | Decreased from E16 | Decline in late embryonic stage | [9][10] |

| Postnatal Day 0 (P0) | Further decreased from E17 | Lowest level at birth | [9][10] |

| Postnatal Day 7 (P7) | Peak expression | Significant increase postnatally | [9][10] |

| Postnatal Day 70 (P70) | Decreased from P7 | Decline to adult levels | [9][10] |

Signaling Pathway

The T14 peptide initiates a signaling cascade crucial for developmental processes. Upon cleavage from AChE, T14 binds to an allosteric site on the α7nAChR. This binding potentiates the receptor's response to its endogenous ligand, acetylcholine, leading to an enhanced influx of calcium ions (Ca²⁺). The rise in intracellular Ca²⁺ acts as a second messenger, activating downstream pathways, most notably the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and proliferation. In pathological conditions, this cascade can be hijacked, leading to aberrant GSK-3 activation, subsequent tau phosphorylation, and increased production of amyloid-beta (Aβ).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the T14 peptide.

Immunohistochemistry for T14 in Developing Mouse Brain

This protocol is adapted from studies quantifying T14 expression during embryonic and postnatal development[9][10].

Objective: To visualize and quantify the distribution of T14 peptide in coronal sections of the developing mouse brain.

Materials:

-

C57BL/6 mice at embryonic days 16 and 17 (E16, E17) and postnatal days 0, 7, and 70 (P0, P7, P70).

-

4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

30% Sucrose in PBS.

-

Optimal Cutting Temperature (OCT) compound.

-

Cryostat.

-

Blocking solution: 10% Normal Goat Serum (NGS) in PBS with 0.3% Triton X-100 (for permeabilization).

-

Primary antibody: Rabbit anti-T14 polyclonal antibody (custom-made, validated to not recognize full-length AChE). Dilution: 1:500 in blocking solution.

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488). Dilution: 1:1000 in blocking solution.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Tissue Preparation:

-

Perfuse mice transcardially with ice-cold PBS followed by 4% PFA.

-

Post-fix brains in 4% PFA overnight at 4°C.

-

Cryoprotect brains by immersion in 30% sucrose in PBS until they sink.

-

Embed brains in OCT and freeze at -80°C.

-

Section brains coronally at 40 µm using a cryostat and collect free-floating sections in PBS.

-

-

Immunostaining:

-

Wash sections three times in PBS for 5 minutes each.

-

Incubate sections in blocking solution for 1 hour at room temperature with gentle agitation.

-

Incubate sections with the primary anti-T14 antibody overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.

-

Wash sections three times in PBS for 10 minutes each, protected from light.

-

Counterstain with DAPI for 10 minutes.

-

Wash sections twice in PBS.

-

-

Mounting and Imaging:

-

Mount sections onto glass slides and coverslip with mounting medium.

-

Image sections using a fluorescence microscope.

-

Quantify immunofluorescent intensity using image analysis software (e.g., ImageJ).

-

References

- 1. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuro-bio.com [neuro-bio.com]

- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neuro-bio.com [neuro-bio.com]

- 6. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuro-bio.com [neuro-bio.com]

- 8. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]

- 9. Widespread Changes in the Immunoreactivity of Bioactive Peptide T14 After Manipulating the Activity of Cortical Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The T14 Peptide: A Tale of Two Mechanisms in Neurodegeneration and HIV Inhibition

This technical guide provides an in-depth exploration of the mechanisms of action for two distinct peptides designated as "T14." While sharing the same abbreviated name, these peptides possess fundamentally different origins, molecular targets, and pathophysiological roles. The first, a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), is an emerging player in the field of neurodegeneration, particularly Alzheimer's disease. The second, a 14-residue peptide analog known as T140, is a potent inhibitor of Human Immunodeficiency Virus (HIV) entry. This document will elucidate the core mechanisms of both peptides, supported by quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways.

Part 1: The Acetylcholinesterase-Derived T14 Peptide in Neurodegeneration

The T14 peptide, with the amino acid sequence AEFHRWSSYMVHWK, is a cleavage product of the synaptic variant of acetylcholinesterase.[1] Initially recognized for its trophic role in development, its aberrant reactivation in the mature brain is now implicated in the pathology of Alzheimer's disease.[2][3]

Core Mechanism of Action

The neurodegenerative effects of the AChE-derived T14 peptide are primarily mediated through its interaction with the α-7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] T14 acts as an allosteric modulator of this receptor, enhancing calcium influx into neurons.[4] This dysregulation of calcium homeostasis triggers a cascade of downstream signaling events, most notably the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[6][7][8]

The selective activation of mTORC1 by T14 leads to the inhibition of autophagic flux, a critical cellular process for clearing aggregated proteins and damaged organelles.[7] The suppression of autophagy contributes to the accumulation of neurotoxic protein aggregates, such as phosphorylated tau and amyloid-beta, which are hallmarks of Alzheimer's disease.[7][9] Furthermore, a positive feedback loop may exist where T14 promotes the expression of its own receptor, the α7 nAChR, potentially amplifying its excitotoxic effects.[10]

The cyclic antagonist of T14, NBP14, has been shown to block the effects of its linear counterpart, highlighting the therapeutic potential of targeting this pathway.[2]

Signaling Pathway Diagram

Quantitative Data

| Parameter | Value | Cell/System | Reference |

| T14 and α7 nAChR correlation in AD | Pearson's r = 0.7458, p = 0.0054 | Post-mortem human hippocampus | [10] |

| T30 (T14 precursor) concentration for reduced neuronal activity | 2 µM | Rat brain slices | [11] |

| T30 and T14 induced calcium influx | 171.05 ± 16.8% of control | PC12 cells | [12] |

| T30 and T14 effect on cell viability | 74.3 ± 2.16% and 80.0 ± 5.76% of control | PC12 cells | [12] |

| T14 immunoreactivity in young vs. aged skin | p = 0.00018 | Human skin samples | [4] |

Experimental Protocols

This protocol is a general guideline for assessing the effect of the T14 peptide on cell viability.

Materials:

-

PC12 cells (or other relevant neuronal cell line)

-

96-well cell culture plates

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

T14 peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours.[11]

-

Prepare serial dilutions of the T14 peptide in serum-free DMEM.

-

Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (serum-free DMEM without peptide).

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[12]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[13]

-

Calculate cell viability as a percentage of the vehicle control.

This protocol provides a general framework for assessing the binding of T14 to the α7 nAChR.

Materials:

-

Cell membranes or purified α7 nAChR

-

Radiolabeled or fluorescently-labeled α-bungarotoxin (a specific α7 nAChR antagonist)

-

Unlabeled T14 peptide

-

Binding buffer

-

Filter plates and vacuum manifold

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the α7 nAChR preparation and the labeled α-bungarotoxin in the binding buffer.

-

Add increasing concentrations of unlabeled T14 peptide to the reaction mixture. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of an unlabeled known ligand (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free ligand by rapid filtration through filter plates.

-

Wash the filters to remove unbound ligand.

-

Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.[14][15]

-

Generate a competition curve by plotting the percentage of specific binding against the concentration of the unlabeled T14 peptide to determine the IC50 value.

Part 2: The T140 Peptide as an HIV Entry Inhibitor

T140 is a synthetic 14-amino acid peptide that acts as a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[10] CXCR4 is a crucial co-receptor for the entry of T-cell line-tropic (X4) strains of HIV-1 into host cells.

Core Mechanism of Action

The primary mechanism of action of T140 is the competitive inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CXCR4 co-receptor.[10] The process of HIV-1 entry into a CD4+ T-cell is a multi-step process:

-

The viral gp120 protein first binds to the CD4 receptor on the surface of the T-cell.

-

This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4.

-

The binding of gp120 to CXCR4 triggers further conformational changes in the viral envelope glycoproteins, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

T140 exerts its anti-HIV activity by binding to CXCR4 and physically blocking the interaction of gp120 with this co-receptor, thereby preventing the fusion and entry of the virus.[10] Studies have shown that T140 binds to the fourth transmembrane domain of CXCR4.[16]

HIV-1 Entry and Inhibition Pathway Diagram

Quantitative Data

| Parameter | Value | HIV-1 Strain(s) | Reference |

| IC50 | |||

| T140 | 2.5 nM | Not specified | [17] |

| T140 derivatives | Nanomolar range | Not specified | [16] |

| Binding Affinity (Kd) | |||

| T140 | Nanomolar range (similar to SDF-1α) | Not specified | [16] |

Experimental Protocols

This protocol provides a general method for assessing the inhibitory activity of T140 against HIV-1 entry.

Materials:

-

TZM-bl cells (HeLa cells expressing CD4, CXCR4, and CCR5, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

-

X4-tropic HIV-1 strain

-

T140 peptide stock solution

-

96-well cell culture plates

-

DMEM with 10% FBS

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the T140 peptide in culture medium.

-

Pre-incubate the cells with the T140 dilutions for 1 hour at 37°C.[18][19]

-

Add a known amount of the X4-tropic HIV-1 virus to each well. Include a virus-only control (no inhibitor) and a cell-only control (no virus).

-

Incubate the plate for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.[20]

-

Calculate the percentage of inhibition for each T140 concentration relative to the virus-only control and determine the IC50 value.[21]

This protocol outlines a general competitive binding assay to determine the affinity of T140 for the CXCR4 receptor.

Materials:

-

Cells expressing CXCR4 (e.g., CEM cells or transfected HEK293 cells)

-

Radiolabeled or fluorescently-labeled SDF-1α (the natural ligand for CXCR4)

-

Unlabeled T140 peptide

-

Binding buffer

-

Filter plates and vacuum manifold

-

Gamma counter or fluorescence plate reader

Procedure:

-

Incubate the CXCR4-expressing cells with a fixed concentration of labeled SDF-1α and varying concentrations of unlabeled T140 in a binding buffer.

-

Include controls for total binding (labeled SDF-1α only) and non-specific binding (labeled SDF-1α with a high concentration of unlabeled SDF-1α).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Separate the bound and free ligand by filtration through filter plates.

-

Wash the filters to remove unbound ligand.

-

Quantify the amount of bound labeled ligand using a gamma counter or fluorescence plate reader.

-

Generate a competition curve to determine the IC50 of T140, which can be used to calculate its binding affinity (Ki).

Conclusion

The designation "T14 peptide" refers to two distinct molecules with significant, yet separate, implications in human health. The acetylcholinesterase-derived T14 peptide is a key signaling molecule in neurodegenerative processes, acting through the α7 nAChR and mTORC1 pathway. In contrast, the synthetic peptide T140 is a potent anti-HIV agent that effectively blocks viral entry by targeting the CXCR4 co-receptor. Understanding the specific mechanisms of action of each of these peptides is crucial for the development of targeted therapeutic strategies for Alzheimer's disease and HIV/AIDS, respectively. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. neuro-bio.com [neuro-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Widespread Changes in the Immunoreactivity of Bioactive Peptide T14 After Manipulating the Activity of Cortical Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 19. medcraveonline.com [medcraveonline.com]

- 20. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

T14 Peptide and α7 Nicotinic Acetylcholine Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T14 peptide, a 14-amino-acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule in the field of neurobiology, particularly in the context of neurodegenerative diseases such as Alzheimer's.[1][2] This peptide exerts its effects primarily through a direct interaction with the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a crucial ligand-gated ion channel in the brain.[1][3] This technical guide provides an in-depth overview of the T14 peptide's interaction with the α7-nAChR, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

The T14 peptide acts as an allosteric modulator of the α7-nAChR, enhancing calcium influx in the presence of an agonist.[1][4] This modulation can have trophic effects during development but may become excitotoxic in the mature brain, contributing to neuronal dysfunction and death.[1][5] Understanding the nuances of this interaction is paramount for the development of novel therapeutic strategies targeting neurodegenerative disorders.

Quantitative Data Summary

The interaction between the T14 peptide and the α7-nAChR has been quantified across various studies, providing insights into binding affinity, receptor expression modulation, and functional outcomes. The following tables summarize the key quantitative findings.

| Parameter | Peptide | Concentration | Effect | Cell Line/System | Reference |

| Displacement of [¹²⁵I]α-BTX | T14 | pM to nM range | High-affinity displacement | Live GH4-hα7 cells | [6] |

| α7-nAChR mRNA Expression | T14 | 1 nM | 1.74 ± 0.08 fold increase (p=0.0225) | GH4-hα7 cells | [6] |

| T14 | 10 nM | 2.35 ± 0.29 fold increase (p=0.0272) | GH4-hα7 cells | [6] | |

| T14 | 100 nM | 2.72 ± 0.22 fold increase (p=0.0168) | GH4-hα7 cells | [6] | |

| T14 | 1 µM | 1.96 ± 0.19 fold increase (p=0.0411) | GH4-hα7 cells | [6] | |

| α7-nAChR Protein Expression | T14 | 100 nM (6 hr) | Slight but discernible upregulation | GH4-hα7 cells | [6] |

| T14 | 100 nM (24 hr) | Pronounced increase, particularly in membrane fractions | GH4-hα7 cells | [6] | |

| Correlation in AD Brain | T14 and α7-nAChR Protein Levels | N/A | Significant positive correlation (r=0.7458, P=0.0054) | Post-mortem human hippocampus (AD patients) | [7] |

Signaling Pathways

The interaction of the T14 peptide with the α7-nAChR initiates a cascade of intracellular signaling events, ultimately leading to changes in gene expression and cellular function. A key consequence of this interaction is the establishment of a positive feedback loop, where T14 not only activates the α7-nAChR but also upregulates its expression.

Another critical downstream pathway activated by the T14-α7-nAChR interaction involves the mammalian target of rapamycin complex 1 (mTORC1). This pathway is crucial for cell growth and has been implicated in the pathological processes of Alzheimer's disease.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the T14 peptide and α7-nAChR interaction.

Radioligand Binding Assay ([¹²⁵I]α-Bungarotoxin Displacement)

This protocol is adapted from studies investigating the binding of T14 to the α7-nAChR.[6]

Objective: To determine the binding affinity of T14 peptide to the α7-nAChR by measuring the displacement of a known high-affinity radiolabeled antagonist, [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-BTX).

Materials:

-

GH4-hα7 cells (rat pituitary cells stably expressing human α7-nAChR)

-

[¹²⁵I]α-BTX

-

T14 peptide solutions of varying concentrations

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture GH4-hα7 cells to confluency in appropriate media.

-

Cell Preparation: For live-cell assays, wash the cells with binding buffer. For membrane preparations, homogenize cells and isolate the membrane fraction through centrifugation.

-

Incubation: Incubate the cells or membranes with a fixed concentration of [¹²⁵I]α-BTX and varying concentrations of the T14 peptide for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 4°C).

-

Washing: Terminate the binding reaction by rapidly washing the cells/membranes with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter or scintillation counter.

-

Data Analysis: Determine non-specific binding by including a high concentration of a known α7-nAChR antagonist (e.g., MLA). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [¹²⁵I]α-BTX binding against the logarithm of the T14 peptide concentration to determine the IC50 value.

References

- 1. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upregulation of alpha7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]

- 7. neuro-bio.com [neuro-bio.com]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by the T14 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T14 peptide, a 14-amino acid sequence derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule implicated in a range of physiological and pathological processes.[1][2][3][4][5] Initially identified for its trophic role in development, aberrant T14 signaling has since been linked to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and the progression of certain cancers.[1][2][5][6][7] This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by T14, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Axis: T14 and the α7 Nicotinic Acetylcholine Receptor (α7-nAChR)

The primary target of the T14 peptide is the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3][8] T14 binds to an allosteric site on the α7-nAChR, modulating its function and initiating a cascade of downstream intracellular events.[3][4][9] This interaction is crucial for all subsequent signaling pathways activated by the peptide. The binding of T14 to α7-nAChR has been shown to be specific, and its effects can be blocked by a cyclized, antagonistic version of the peptide known as NBP14.[1][3][6]

Quantitative Data: T14/T30 Interaction with α7-nAChR

The following table summarizes quantitative data regarding the interaction of T14 and its more stable parent peptide, T30, with the α7-nAChR.

| Peptide | Parameter | Cell Line/Tissue | Value | Reference |

| T14 | α7-nAChR Binding Sites (Bmax) | GH4-hα7 cells | Significant increase after 24hr treatment | [2] |

| T30 | α7-nAChR Binding Sites (Bmax) | GH4-hα7 cells | Significant increase after 24hr treatment | [2] |

| T14 | [125I]α-BTX Binding Affinity (Kd) | GH4-hα7 cells | Significantly decreased after 24hr treatment | [2] |

| T30 | [125I]α-BTX Binding Affinity (Kd) | GH4-hα7 cells | Significantly decreased after 24hr treatment | [2] |

| T14 (100 nM) | α7-nAChR mRNA Expression | GH4-hα7 cells | ~2.7-fold increase | [2] |

| T30 (1 nM) | α7-nAChR mRNA Expression | GH4-hα7 cells | ~3.0-fold increase | [2] |

| NBP14 | IC50 (T14 displacement) | Human Hippocampus (AD) | 61.4 μM | [10] |

Primary Intracellular Signaling Pathway: The mTORC1 Axis

A central signaling pathway activated by T14 is the mammalian target of rapamycin complex 1 (mTORC1) pathway.[2][6][7][11][12] This pathway is a critical regulator of cell growth, proliferation, and survival. The aberrant activation of mTORC1 by T14 is thought to contribute to its pathological effects in neurodegenerative diseases and cancer.[6][7][12]

The activation of mTORC1 by T14 is initiated by the influx of calcium (Ca²⁺) through the α7-nAChR.[1][4][6][13] This increase in intracellular calcium leads to the activation of Glycogen Synthase Kinase 3 (GSK-3).[13][14] Activated GSK-3, in turn, promotes the activation of mTORC1.[13][14]

Downstream Effects of T14-Mediated mTORC1 Activation:

-

Increased Protein Synthesis: mTORC1 activation leads to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis required for cell growth and proliferation.

-

Inhibition of Autophagy: A key consequence of mTORC1 activation is the suppression of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[2][12][15] This inhibition of cellular clearance mechanisms can contribute to the accumulation of toxic protein aggregates, a hallmark of neurodegenerative diseases.[15]

-

Promotion of Amyloid-beta (Aβ) and Phosphorylated Tau (p-Tau) Production: In the context of Alzheimer's disease, T14-induced mTORC1 activation has been shown to increase the production of amyloid-beta peptides and the hyperphosphorylation of the tau protein, both of which are central to the disease's pathology.[2][13][14][15]

-

Feed-forward Loop: T14 can induce the release of AChE, which can then be cleaved to produce more T14, creating a pathogenic feed-forward loop that exacerbates the signaling cascade.[1][14]

Visualizing the T14-mTORC1 Signaling Pathway

Caption: T14-induced mTORC1 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate T14 signaling pathways.

Cell Culture

PC12 Cells:

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[15]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[15]

-

Differentiation: For neuronal differentiation, PC12 cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.[7][15][16] The differentiation medium typically has a lower serum concentration. The optimal duration of NGF treatment can vary from 3 to 14 days depending on the specific PC12 subline and desired level of differentiation.[7][16]

-

Coating of Culture Vessels: To promote adherence, culture vessels are coated with collagen or poly-D-lysine.[7][16]

SH-SY5Y Cells:

-

Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, 0.1 mM non-essential amino acids, and penicillin/streptomycin.[4]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]

-

Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA.[4]

Western Blotting

This protocol is used to detect and quantify specific proteins in cell or tissue lysates.

-

Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE on polyacrylamide gels.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-T14, anti-p-mTOR, anti-α7-nAChR) overnight at 4°C with gentle agitation.[12][17]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.[12]

-

Quantification: Band intensities are quantified using densitometry software, such as ImageJ, and normalized to a loading control (e.g., GAPDH or total protein stain).[12][17]

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration upon stimulation.

-

Cell Preparation: Cells (e.g., PC12) are seeded in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, according to the manufacturer's instructions.[8][18] This is typically done for 30-60 minutes at 37°C.

-

Washing: Excess dye is removed by washing the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader or a flow cytometer.[18] For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is recorded.[8][18]

-

Stimulation: T14 peptide or other agonists are added to the wells, and fluorescence is continuously monitored to record the change in intracellular calcium levels.

-

Data Analysis: The change in fluorescence ratio over time is calculated to determine the magnitude and kinetics of the calcium influx.

Voltage-Sensitive Dye (VSD) Imaging in Brain Slices

VSD imaging allows for the real-time monitoring of neuronal population activity in brain tissue.

-

Brain Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (typically 300-400 µm thick) are prepared using a vibratome.[1][3][6]

-

Dye Staining: Slices are incubated with a voltage-sensitive dye (e.g., Di-4-ANEPPS) in aCSF.

-

Imaging Setup: The stained slice is transferred to a recording chamber on the stage of an upright fluorescence microscope equipped with a high-speed camera (e.g., CCD or CMOS).[1]

-

Recording: The slice is continuously superfused with oxygenated aCSF. Neuronal activity is evoked by electrical stimulation, and the resulting changes in fluorescence, which correspond to changes in membrane potential, are recorded.[3][6]

-

Data Analysis: The recorded images are analyzed to create spatiotemporal maps of neuronal activity. The change in fluorescence intensity (ΔF/F) is calculated to quantify the magnitude of the response.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions.

-

Lysate Preparation: Cells or tissues are lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: The lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against one of the proteins of interest (the "bait" protein, e.g., anti-α7-nAChR) overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-T14).[13]

Logical Workflow for Investigating T14 Signaling

The following diagram illustrates a typical experimental workflow for characterizing the intracellular signaling pathways activated by the T14 peptide.

Caption: Experimental workflow for T14 signaling studies.

Conclusion

The T14 peptide activates a complex network of intracellular signaling pathways, primarily through its interaction with the α7-nAChR and subsequent activation of the mTORC1 cascade. This leads to a variety of cellular responses that are crucial in both developmental and pathological contexts. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of T14 and to explore its potential as a therapeutic target. Further research is warranted to fully elucidate the quantitative aspects of T14-mediated signaling and to explore its interactions with other cellular pathways.

References

- 1. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]

- 3. Voltage-Sensitive Dye Imaging of Population Signals in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SH-SY5Y culturing [protocols.io]

- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

- 9. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Modulatory Effects of a Novel Cyclized Peptide in Reducing the Expression of Markers Linked to Alzheimer's Disease [frontiersin.org]

- 14. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]

- 15. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

T14 Peptide in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), is emerging as a significant signaling molecule in the central nervous system (CNS).[1][2] While it plays a trophic role during neuronal development, its aberrant reactivation in the mature brain is increasingly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease.[1][3] This technical guide provides an in-depth overview of the T14 peptide's function, its associated signaling pathways, and the experimental methodologies used to investigate its effects. The information is tailored for researchers, scientists, and drug development professionals interested in this novel therapeutic target.

Core Function of the T14 Peptide in the CNS

The primary function of the T14 peptide in the CNS revolves around its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] Unlike acetylcholine, T14 binds to an allosteric site on the α7 nAChR, enhancing calcium influx into neurons.[5][6] This modulation of intracellular calcium levels is central to its dual role:

-

In Neuronal Development: During early brain development, T14-mediated calcium signaling is believed to be neurotrophic, promoting cell growth and neurite outgrowth.[1][6]

-

In the Mature CNS and Neurodegeneration: In the adult brain, excessive or inappropriate T14 activity can lead to excitotoxicity due to a reduced tolerance for high intracellular calcium levels.[1][3] This excitotoxicity is a key factor in the neurodegenerative cascade observed in conditions like Alzheimer's disease.[1] Elevated levels of T14 have been observed in the brains of Alzheimer's patients, correlating with disease progression.[7]

The peptide T30, a 30-mer that includes the T14 sequence, is often used in experimental setting due to its greater stability in solution.[5] The antagonistic peptide, NBP14, a cyclized variant of T14, has been developed to block the actions of T14 and shows therapeutic potential.[8][9]

Signaling Pathways

The T14 peptide exerts its effects primarily through the activation of the α7 nAChR, which initiates a downstream signaling cascade involving the mammalian target of rapamycin complex 1 (mTORC1).[6][10]

T14-α7 nAChR-mTORC1 Signaling Pathway

The binding of T14 to the α7 nAChR triggers a significant influx of calcium.[6] This increase in intracellular calcium is a critical second messenger that activates downstream kinases. One of the key pathways implicated is the mTORC1 pathway, a central regulator of cell growth, proliferation, and survival.[6][11] The activation of mTORC1 by T14 is thought to contribute to the pathological hallmarks of Alzheimer's disease, including the production of amyloid-beta and phosphorylated tau.[6]

Potential Positive Feedback Loop

Research suggests the existence of a positive feedback loop where T14 not only activates the α7 nAChR but also upregulates its expression.[4] This could create a self-amplifying cycle of excitotoxicity, further contributing to neurodegeneration.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and ex vivo studies on the T14 peptide and its antagonist, NBP14.

| Parameter | Cell Line/Model | Treatment | Concentration | Effect | Reference |

| Calcium Influx | PC12 cells | T14/T30 | Dose-dependent | Increased intracellular calcium | [8] |

| PC12 cells | NBP14 + T14 | Dose-dependent | Blockade of T14-induced calcium influx | [12] | |

| Cell Viability | PC12 cells | T14/T30 | Dose-dependent | Decreased cell viability | [8] |

| PC12 cells | NBP14 + T14 | Dose-dependent | Prevention of T14-induced cell death | [12] | |

| AChE Release | PC12 cells | T14/T30 | Dose-dependent | Increased compensatory release of AChE | [8] |

| PC12 cells | NBP14 + T14 | Dose-dependent | Blockade of T14-induced AChE release | [12] | |

| Neuronal Activation | Rat brain slices (Substantia Nigra) | T30 | - | Significant reduction in evoked neuronal activation | [2][5] |

| Rat brain slices (Substantia Nigra) | NBP14 + T30 | - | Blockade of T30-induced reduction in activation | [2][5] | |

| Protein Expression | Human brain (Alzheimer's) | - | - | T14 levels correlate with p-mTOR levels | [13] |

| Rat brain slices | NBP14 | - | Inhibitory action on endogenous T14 and amyloid-beta | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the T14 peptide's function. Below are synthesized protocols for key experiments based on published literature.

Western Blotting for T14 and Signaling Proteins

This protocol is for the detection and quantification of T14 and associated signaling proteins (e.g., p-mTOR, α7 nAChR) in brain tissue lysates.

Materials:

-

Brain tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-T14, anti-p-mTOR, anti-α7 nAChR)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween-20)

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Sample Preparation: Homogenize brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet debris and collect the supernatant.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Denaturation: Mix equal amounts of protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein stain).[1]

Immunohistochemistry for T14 Localization

This protocol describes the localization of the T14 peptide in fixed brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Xylene (for paraffin sections)

-

Ethanol series (for paraffin sections)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)

-

Primary antibody (anti-T14)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.[19]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).[20]

-

Peroxidase Blocking: Incubate sections in peroxidase blocking solution to quench endogenous peroxidase activity.[21]

-

Blocking: Incubate sections in blocking buffer for at least 1 hour to block non-specific binding sites.[22]

-

Primary Antibody Incubation: Apply the primary anti-T14 antibody diluted in antibody diluent and incubate overnight at 4°C in a humidified chamber.[5]

-

Washing: Wash sections three times with PBS or TBS.[22]

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1-2 hours at room temperature.[20]

-

Washing: Repeat the washing step.

-

Signal Amplification: Incubate sections with ABC reagent.

-

Washing: Repeat the washing step.

-

Visualization: Apply DAB substrate until the desired stain intensity develops.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Imaging: Acquire images using a light microscope.

Voltage-Sensitive Dye Imaging (VSDI) in Brain Slices

This protocol outlines the use of VSDI to measure neuronal population activity in response to T14/T30 and its antagonists in acute brain slices.[23][24]

Materials:

-

Rodent brain

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Voltage-sensitive dye (e.g., Di-4-ANEPPS)

-

T30 peptide and NBP14 antagonist

-

Upright fluorescence microscope with a high-speed camera

-

Stimulating electrode

-

Data acquisition and analysis software

Procedure:

-

Slice Preparation: Prepare acute coronal or sagittal brain slices (e.g., 300-400 µm thick) from a rodent brain using a vibratome in ice-cold aCSF.[25]

-

Dye Staining: Incubate the slices in aCSF containing the voltage-sensitive dye.

-

Perfusion: Transfer a stained slice to a recording chamber on the microscope stage and perfuse with aCSF.

-

Baseline Recording: Record baseline neuronal activity by delivering an electrical stimulus and capturing the resulting fluorescence changes with the high-speed camera.

-

Peptide Application: Perfuse the slice with aCSF containing the T30 peptide for a set duration.

-

Post-Treatment Recording: Record neuronal activity again following T30 application.

-

Antagonist Application: To test for blockade, perfuse the slice with aCSF containing both T30 and NBP14 and record the activity.

-

Data Analysis: Analyze the recorded images to measure changes in fluorescence intensity over time, which correspond to changes in membrane potential of the neuronal population.[2]

Conclusion and Future Directions

The T14 peptide represents a novel and compelling target in the complex landscape of CNS disorders. Its dual role in development and neurodegeneration highlights the intricate balance of signaling pathways that govern neuronal health. The T14-α7 nAChR-mTORC1 axis is a critical pathway that warrants further investigation for the development of targeted therapeutics. The antagonist peptide, NBP14, and its derivatives show promise in preclinical studies and represent a potential avenue for therapeutic intervention in Alzheimer's disease and other neurodegenerative conditions.[12]

Future research should focus on:

-

Elucidating the precise molecular mechanisms downstream of mTORC1 activation by T14.

-

Conducting in vivo studies to validate the therapeutic efficacy and safety of T14 antagonists.

-

Exploring the role of T14 in other CNS disorders characterized by neuronal excitotoxicity and cell death.

-

Developing more potent and brain-penetrant antagonists of the T14 peptide.

This technical guide provides a foundational understanding of the T14 peptide's function in the CNS, offering valuable insights for researchers and drug developers aiming to explore this promising area of neuroscience.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. neuro-bio.com [neuro-bio.com]

- 4. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neuro-bio.com [neuro-bio.com]